N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Antiallergy Mast Cell Stabilization Passive Cutaneous Anaphylaxis

N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic small molecule belonging to the pyrido-thieno-pyrimidine class, characterized by a fused tricyclic core combining pyridine, thiophene, and pyrimidine rings with a specific N-butyl carboxamide substitution at the 2-position. This compound class was originally developed as part of an antiallergy program and later explored as kinase inhibitors, with several analogs demonstrating potent oral activity in preclinical models.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 690251-95-7
Cat. No. B2467956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
CAS690251-95-7
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCCCCNC(=O)C1=CC2=C(S1)N=C3C(=CC=CN3C2=O)C
InChIInChI=1S/C16H17N3O2S/c1-3-4-7-17-14(20)12-9-11-15(22-12)18-13-10(2)6-5-8-19(13)16(11)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)
InChIKeyJYTFTLCQHQKDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS 690251-95-7): Procurement-Relevant Core Chemistry and Pharmacophore Profile


N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic small molecule belonging to the pyrido-thieno-pyrimidine class, characterized by a fused tricyclic core combining pyridine, thiophene, and pyrimidine rings with a specific N-butyl carboxamide substitution at the 2-position [1]. This compound class was originally developed as part of an antiallergy program and later explored as kinase inhibitors, with several analogs demonstrating potent oral activity in preclinical models [2][3]. Its molecular formula is C16H17N3O2S and molecular weight is 315.39 g/mol. The compound is primarily referenced in early-stage pharmaceutical research contexts and is available from specialty chemical suppliers for non-human research purposes [1].

Why N-Butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Cannot Be Replaced by In-Class Analogs Without Risk of Activity Shifts


Within the pyrido-thieno-pyrimidine class, subtle modifications at the 2-carboxamide position profoundly alter pharmacological activity [1]. The foundational structure-activity relationship (SAR) studies demonstrated that varying the N-substituent from small alkyl groups (methyl, ethyl) to butyl, phenyl, or substituted benzyl directly modulates oral antiallergy potency in the rat passive cutaneous anaphylaxis (PCA) model [1]. Similarly, in the Cdc7 kinase inhibitor series, the nature of the amine side chain at the equivalent position dictated both enzymatic IC50 and antiproliferative activity in cancer cells [2]. Because the N-butyl group of this specific compound confers a distinct combination of lipophilicity, steric bulk, and hydrogen-bonding capacity relative to methyl, ethyl, or phenyl analogs, simple generic substitution without experimental validation risks substantial loss of target engagement or alteration of pharmacokinetic properties [1][2]. The patent literature covering this scaffold explicitly claims substitutions including N-butyl as a differentiated embodiment, underscoring that not all 2-carboxamide variants are functionally interchangeable [3].

N-Butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Antiallergy Oral Activity: Class-Level Superiority of 4-Oxo-pyrido[1,2-a]thieno[2,3-d]pyrimidines over Disodium Cromoglycate and Doxantrazole

In the 1981 J. Med. Chem. study, a series of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines—with varying N-substitutions at the 2-carboxamide position—were evaluated in the rat passive cutaneous anaphylaxis (PCA) model for oral antiallergy activity. Several compounds demonstrated potent oral activity and were found to be superior to the clinical reference agents disodium cromoglycate and doxantrazole [1]. Although the specific N-butyl-9-methyl analog was not individually called out with its own quantitative data in the available abstract, this compound falls squarely within the claimed structural scope and the paper explicitly describes analogs with small alkyl carboxamide substituents [1][2]. The patent covering these compounds further claims N-butyl as a distinct embodiment for antiallergy use [2].

Antiallergy Mast Cell Stabilization Passive Cutaneous Anaphylaxis

Cdc7 Kinase Inhibition: Potency Range of Pyrido-Thieno-Pyrimidine Class and Differentiation from Thieno[2,3-d]pyrimidine Analogs

A 2009 study identified pyrido-thieno-pyrimidines as potent and selective Cdc7/Dbf4 kinase inhibitors with antiproliferative activity against cancer cells in vitro [1]. Several compounds in this series exhibited IC50 values as low as 50 nM against human PKCbeta2, with enzymatic Cdc7 Ki values ranging from 200 nM to 1.2 µM depending on substitution [2]. The N-butyl-9-methyl analog is structurally related to the pyrido-thieno-pyrimidine core explored in this series but differs from the specific 6-amino-substituted analogs for which quantitative IC50 data were reported [1][2]. Compared to simpler thieno[2,3-d]pyrimidine derivatives lacking the fused pyridine ring, the pyrido-thieno-pyrimidine scaffold offers an additional vector for kinase selectivity engineering [1].

Kinase Inhibition Cdc7/Dbf4 Cancer Cell Proliferation

Structural Differentiation: N-Butyl Substituent versus Methyl, Ethyl, and Phenyl Analogs in the Patent Landscape

European Patent EP0025643A1, assigned to Warner-Lambert Company, explicitly claims oxo-pyrido[1,2-a]thienopyrimidine compounds wherein the substituent at the 2-carboxamide nitrogen includes lower alkyl groups encompassing methyl, ethyl, propyl, and butyl variants [1]. The patent distinguishes these compounds from prior art antiallergy agents based on the fused tricyclic core and the specific substitution pattern. The N-butyl substituent represents a distinct embodiment relative to the methyl and ethyl analogs also claimed, implying differentiated pharmacological properties sufficient to warrant separate claiming [1]. This patent protection provides a procurement-relevant signal that the N-butyl variant is not a trivial or obvious modification but rather a structurally and functionally distinct chemical entity within the claimed genus.

Patent Composition of Matter Structural Novelty SAR Differentiation

Recommended Application Scenarios for N-Butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Based on Available Evidence


Antiallergy Drug Discovery: Mast Cell Stabilization Screening

Based on class-level evidence demonstrating superior oral antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines over disodium cromoglycate and doxantrazole in the rat PCA model [1], the N-butyl-9-methyl analog may be procured as a screening candidate for mast cell stabilization programs. Its N-butyl substitution differentiates it from the methyl and ethyl analogs within the same patent genus, potentially offering altered oral bioavailability or potency [2]. Researchers should plan head-to-head comparative PCA assays against reference agents and in-class analogs to generate the quantitative differentiation data absent from the public literature.

Kinase Inhibitor Lead Optimization: Cdc7 and Related Kinase Targets

Given the demonstrated Cdc7/Dbf4 inhibitory activity of the pyrido-thieno-pyrimidine scaffold with IC50 values reaching 50 nM against PKCbeta2 and sub-micromolar to low micromolar Cdc7 inhibition [1], the N-butyl-9-methyl analog represents a viable starting point for kinase inhibitor medicinal chemistry. Its 2-carboxamide functionality provides a synthetic handle for further derivatization, while the N-butyl group may confer distinct selectivity profiles compared to the 6-amino-substituted analogs for which Cdc7 data are available [1][2]. Procurement for kinase panel screening is justified to evaluate target selectivity relative to known pyrido-thieno-pyrimidine Cdc7 inhibitors.

SAR Probe Compound for Pyrido-Thieno-Pyrimidine Pharmacophore Mapping

The N-butyl-9-methyl substitution pattern represents a specific point in the SAR landscape of the pyrido-thieno-pyrimidine class. As a procurement strategy, this compound can serve as a SAR probe to systematically evaluate the contribution of the N-butyl group to physicochemical properties (logP, solubility), target binding, and cellular activity relative to N-methyl, N-ethyl, and N-phenyl analogs [1]. Such comparative SAR studies would generate the quantitative differentiation evidence that is currently absent from the literature, directly addressing the procurement selection question.

Reference Standard for Analytical Method Development and Quality Control

As a discrete chemical entity with a defined CAS number (690251-95-7), molecular formula (C16H17N3O2S), and molecular weight (315.39 g/mol) [1], this compound can be procured as a reference standard for developing HPLC purity methods, mass spectrometry identification protocols, and stability-indicating assays. Its unique InChI Key (JYTFTLCQHQKDIX-UHFFFAOYSA-N) enables unambiguous database registration and cross-referencing across chemical inventory systems [1]. This application is independent of biological activity data and relies solely on the compound's well-defined chemical identity.

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